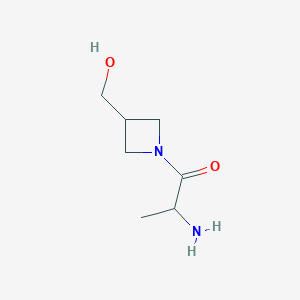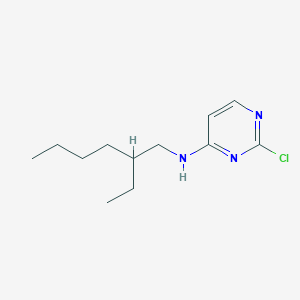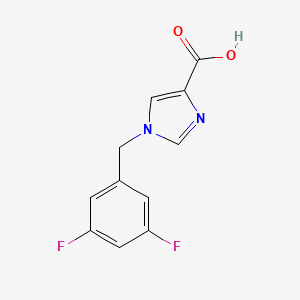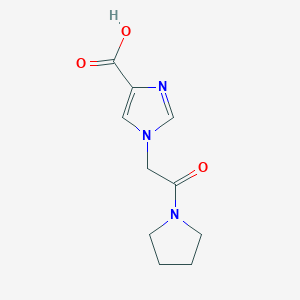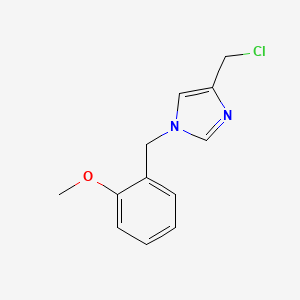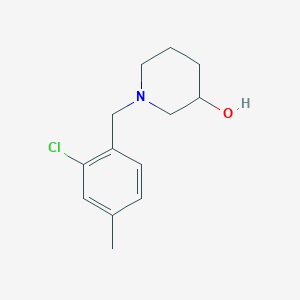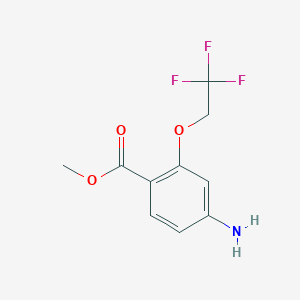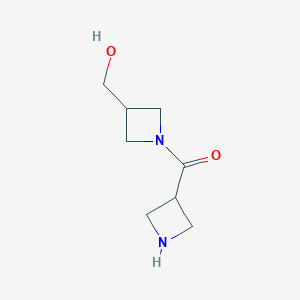
2-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride
Overview
Description
“2-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride” is a chemical compound with the molecular formula C10H15Cl2FN2. It has a molecular weight of 253.14 g/mol. The IUPAC name for this compound is 2-((4-fluoropiperidin-4-yl)methyl)pyridine dihydrochloride .
Molecular Structure Analysis
The InChI code for “2-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride” is 1S/C10H13FN2.2ClH/c11-10(4-7-12-8-5-10)9-3-1-2-6-13-9;;/h1-3,6,12H,4-5,7-8H2;2*1H . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.Scientific Research Applications
Crystal Structure Analysis
The study of the crystal structure of related compounds, such as fluroxypyr, provides insights into the intermolecular interactions and the arrangement of molecules in the solid state. This knowledge is fundamental for understanding the chemical and physical properties of materials, which can be crucial for designing new drugs and materials with desired properties (Hyunjin Park et al., 2016).
Anticancer Activity
Fluoro-substituted pyridine derivatives have been shown to possess anticancer activity. For instance, novel fluoro substituted benzo[b]pyran compounds have demonstrated anticancer activity against lung, breast, and CNS cancer cell lines, highlighting the potential of fluorinated pyridine derivatives in cancer therapy (A. G. Hammam et al., 2005).
Fluorination Techniques
Selective fluorination techniques for pyridine derivatives, such as 4-substituted 2-aminopyridines, illustrate the significance of fluorination in modifying the chemical properties of pyridine-based compounds. These methods enable the synthesis of fluorinated derivatives with potential applications in pharmaceuticals and materials science (Gang Zhou et al., 2018).
Metal Ion Sensing
Research on fluoroionophores based on diamine-salicylaldehyde derivatives demonstrates the application of fluorinated pyridine derivatives in the development of chemical sensors for metal ions. These sensors can specifically recognize and bind to metal ions such as Zn2+ and Cd2+, which is valuable for environmental monitoring and biomedical applications (W. Hong et al., 2012).
Molecular Docking and NLO Properties
The synthesis and computational studies of fluorophenyl-pyridine derivatives, including their non-linear optical (NLO) properties and molecular docking analyses, offer insights into their potential as materials for optical applications and as therapeutic agents. The interaction of these compounds with biological targets can guide the design of new drugs (R. Jayarajan et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-(4-fluoropiperidin-4-yl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-10(4-7-12-8-5-10)9-3-1-2-6-13-9;;/h1-3,6,12H,4-5,7-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRLZKQQLXZCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=N2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



